

Phenyl Nitrite: A Comprehensive Technical Guide to its Chemical Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phenyl nitrite

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Abstract

Phenyl nitrite (C_6H_5ONO) is a reactive chemical intermediate that serves as a potent nitrosating agent in a variety of organic transformations. Although its isolation can be challenging due to its inherent instability, its reactivity is central to several key chemical processes, including the nitrosation of phenols, the diazotization of aromatic amines, and reactions with active methylene compounds. This technical guide provides an in-depth exploration of the synthesis, decomposition, and principal chemical reactions of **phenyl nitrite**, with a focus on detailed experimental methodologies and reaction mechanisms. Quantitative data are summarized for clarity, and all relevant pathways and workflows are visualized using logical diagrams.

Synthesis of Phenyl Nitrite

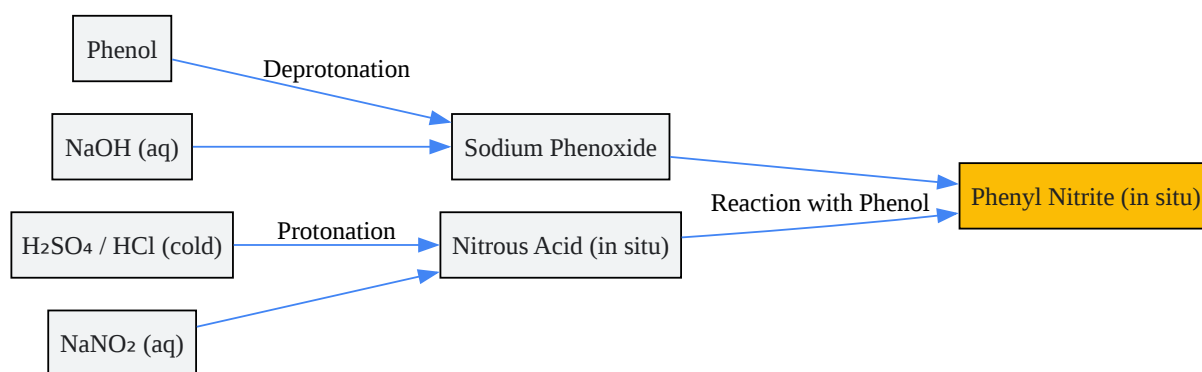
The direct synthesis and isolation of pure **phenyl nitrite** are not commonly reported in standard laboratory procedures due to its tendency to decompose. Consequently, it is most often generated in situ for immediate use in subsequent reactions. The primary method for its formation involves the reaction of a phenoxide salt with a source of the nitrosonium ion (NO^+), which is typically generated from sodium nitrite and a mineral acid.

In Situ Generation of Phenyl Nitrite from Phenol

A common approach to harnessing the reactivity of **phenyl nitrite** is to generate it directly in the reaction mixture containing the substrate to be nitrosated.

Experimental Protocol: In Situ Generation for Nitrosation of Phenol[1][2]

- **Dissolution of Phenol:** In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve phenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents) to form sodium phenoxide.
- **Preparation of Nitrite Solution:** In a separate beaker, prepare an aqueous solution of sodium nitrite (1.1 equivalents).
- **Acidification and Reaction:** Slowly add a pre-chilled mineral acid, such as sulfuric acid or hydrochloric acid, to the sodium phenoxide solution with vigorous stirring, maintaining the temperature below 5 °C. Concurrently, add the sodium nitrite solution dropwise. The acid reacts with sodium nitrite to form nitrous acid (HNO_2), which then reacts with the phenol to generate **phenyl nitrite** in situ.
- **Reaction Monitoring:** The progress of the subsequent nitrosation reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).



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Caption: In situ generation of **phenyl nitrite**.

Chemical Reactions of Phenyl Nitrite

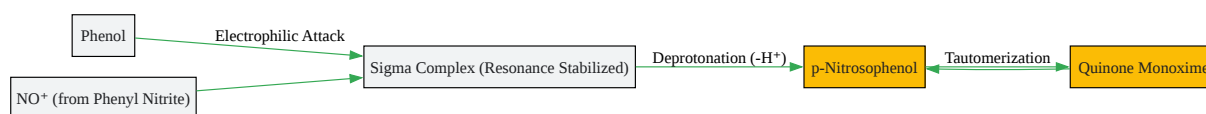
Phenyl nitrite is a versatile reagent, primarily acting as an electrophilic nitrosating agent. Its reactions are central to the formation of nitroso compounds, diazonium salts, and the functionalization of carbonyl compounds.

Nitrosation of Phenols

Phenyl nitrite, or more commonly, the nitrosating species generated in situ alongside it, reacts with other phenol molecules via electrophilic aromatic substitution to yield nitrosophenols. The nitroso group (-NO) is introduced primarily at the para position, and to a lesser extent, the ortho position of the phenol ring. The resulting p-nitrosophenol can exist in equilibrium with its quinone monoxime tautomer.

Reaction Mechanism:

- The electrophilic nitrosonium ion (NO^+), present in equilibrium with nitrous acid, is attacked by the electron-rich aromatic ring of a phenol molecule.
- A resonance-stabilized carbocation intermediate (sigma complex) is formed.
- Deprotonation of the intermediate restores aromaticity, yielding the nitrosophenol product.



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Caption: Mechanism of phenol nitrosation.

Experimental Protocol: Nitrosation of Phenol[3][4]

- **Reaction Setup:** In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a solution of phenol (9.4 g, 0.1 mol) in 100 mL of

dichloromethane.

- **Addition of Reagents:** Add sodium nitrite (6.9 g, 0.1 mol) and 3-methyl-1-sulfonic acid imidazolium chloride (19.1 g, 0.31 mol) to the flask.
- **Reaction:** Grind the mixture vigorously with a mortar and pestle at room temperature. Monitor the reaction progress by TLC.
- **Workup:** After completion, extract the reaction mixture with ethyl acetate (2 x 50 mL). Combine the organic extracts and dry over anhydrous sodium sulfate.
- **Isolation:** Filter the mixture and evaporate the solvent under reduced pressure. The residue will be a mixture of o- and p-nitrophenol. Separate the isomers by recrystallization or column chromatography.

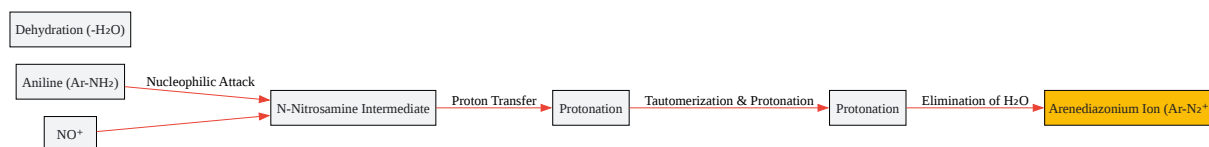
Phenol Substrate	Product(s)	Yield (%)	Reference
Phenol	2-Nitrophenol, 4-Nitrophenol	Varies with conditions	[2][5]
4-Bromophenol	4-Bromo-2-nitrophenol	High	[3]
4-Chlorophenol	4-Chloro-2-nitrophenol	High	[3]

Diazotization of Primary Aromatic Amines

One of the most significant reactions involving nitrous acid (and by extension, **phenyl nitrite** as a source of the nitrosating agent) is the diazotization of primary aromatic amines, such as aniline, to form diazonium salts. This reaction is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

Reaction Mechanism:

- The primary amine acts as a nucleophile, attacking the nitrosonium ion.
- A series of proton transfers and a dehydration step lead to the formation of the diazonium ion.



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Caption: Mechanism of aniline diazotization.

Experimental Protocol: Diazotization of Aniline^{[6][7]}

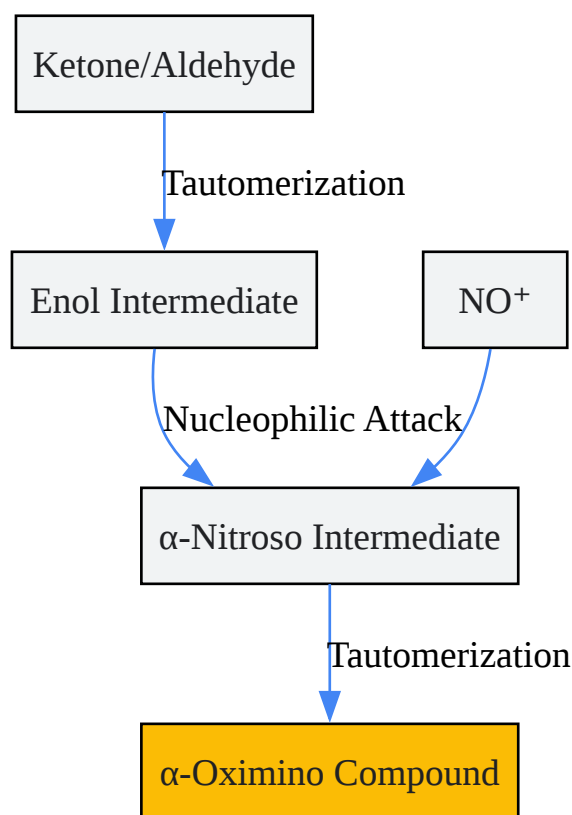
- **Preparation of Aniline Solution:** In a 1 L beaker, dissolve aniline (37.2 g, 0.4 mol) in a mixture of concentrated hydrochloric acid (100 mL) and water (100 mL). Cool the solution to 0 °C in an ice-salt bath with stirring.
- **Preparation of Nitrite Solution:** Dissolve sodium nitrite (29.0 g, 0.42 mol) in 150 mL of water and cool the solution to 0 °C.
- **Reaction:** Add the cold sodium nitrite solution slowly to the aniline hydrochloride solution, keeping the temperature below 5 °C. The addition should take approximately 10-15 minutes.
- **Result:** The resulting solution contains benzenediazonium chloride and is ready for use in subsequent reactions (e.g., Sandmeyer reaction, azo coupling). Due to its instability, the diazonium salt solution should be used immediately.

Reaction with Carbonyl Compounds

Enolizable aldehydes and ketones can undergo nitrosation at the α-carbon in the presence of **phenyl nitrite** or other nitrosating agents. The reaction proceeds through the enol or enolate intermediate, which acts as a nucleophile.

Reaction Mechanism:^[8]

- **Enol Formation:** The carbonyl compound tautomerizes to its enol form under acidic or basic conditions.
- **Nucleophilic Attack:** The electron-rich double bond of the enol attacks the electrophilic nitrosonium ion.
- **Deprotonation:** Loss of a proton from the oxygen atom yields the α -nitroso carbonyl compound. This product may then tautomerize to the more stable α -oximino derivative.



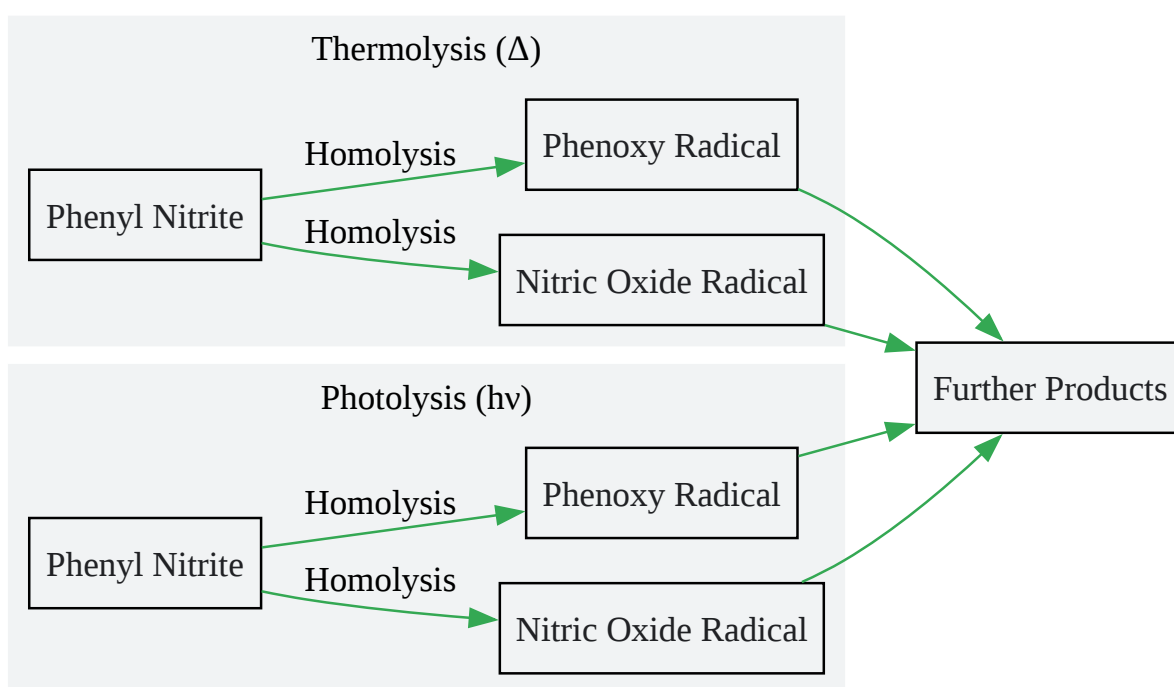
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Caption: Nitrosation of an enolizable carbonyl compound.

Decomposition of Phenyl Nitrite

Phenyl nitrite is thermally and photochemically unstable. Its decomposition can proceed through several pathways, often involving radical intermediates.

- Thermolysis: Upon heating, **phenyl nitrite** can undergo homolytic cleavage of the O-N bond to generate a phenoxy radical and a nitric oxide radical. These highly reactive species can then participate in a variety of subsequent reactions, including dimerization, disproportionation, and abstraction reactions.
- Photolysis: Irradiation with UV light can also induce the cleavage of the O-N bond, leading to the formation of phenoxy and nitric oxide radicals.[9] The photolysis of nitrites in aqueous solution is a known source of hydroxyl radicals and nitric oxide.



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Caption: Decomposition pathways of **phenyl nitrite**.

Spectroscopic Data

Spectroscopic data for isolated **phenyl nitrite** is limited in the literature. However, some data has been obtained through specialized techniques.

Infrared (IR) Spectroscopy:

The infrared spectrum of **phenyl nitrite** has been characterized in a solid argon matrix. Key vibrational frequencies include:

Wavenumber (cm ⁻¹)	Assignment
~1650	N=O stretch
~1200	C-O stretch
~800	O-N stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy:

To the best of our knowledge, published ¹H and ¹³C NMR spectra for isolated **phenyl nitrite** are not readily available. This is likely due to the compound's instability. For reference, the protons on the phenyl ring would be expected to appear in the aromatic region (δ 7.0-8.0 ppm) in the ¹H NMR spectrum. The carbon atoms of the phenyl ring would appear in the range of δ 110-160 ppm in the ¹³C NMR spectrum.

Conclusion

Phenyl nitrite is a key reactive intermediate whose chemistry is fundamental to several important organic reactions. While its instability often necessitates its in situ generation, its role as a potent electrophilic nitrosating agent is well-established. This guide has provided an overview of its synthesis, major reaction pathways with phenols, amines, and carbonyl compounds, and its decomposition routes. The provided experimental protocols, while often for analogous in situ systems, offer a practical basis for conducting these transformations in a laboratory setting. Further research into the isolation and direct reactivity of **phenyl nitrite** could open new avenues in synthetic chemistry.

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- To cite this document: BenchChem. [Phenyl Nitrite: A Comprehensive Technical Guide to its Chemical Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14694339#phenyl-nitrite-chemical-reactions>]

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